

# Comparative Crystallographic Analysis of 3-Cyclohexene-1-carboxylic Acid Derivatives

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## Compound of Interest

Compound Name: 3-Cyclohexene-1-carboxylic acid

Cat. No.: B047881

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A detailed examination of the crystal structures of **3-Cyclohexene-1-carboxylic acid** and its derivatives reveals key insights into the influence of substituent modifications on their three-dimensional architecture. This guide provides a comparative analysis of their crystallographic parameters, offering valuable data for researchers and professionals in drug development and materials science.

Derivatives of **3-Cyclohexene-1-carboxylic acid** are of significant interest in medicinal chemistry and organic synthesis due to their versatile structures. Understanding their precise molecular geometry through X-ray crystallography is crucial for designing novel compounds with specific biological activities and material properties. This guide summarizes key crystallographic data for a selection of these derivatives, providing a foundation for structure-activity relationship studies and the rational design of new molecules.

## Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for **3-Cyclohexene-1-carboxylic acid** and two of its derivatives. The data has been compiled from publicly available crystallographic databases and research literature.

Com pou nd	For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å <sup>3</sup> )	z
3- Cycl ohex ene- 1- carb oxyli c acid	C <sub>7</sub> H <sub>1</sub> O <sub>2</sub>	Mon oclini c	P2 <sub>1</sub> / c	8.95	5.32	14.8 8	90	106. 4	90	683. 1	4
cis- 4- Meth yl-3- cyclo hexe ne-1- carb oxyli c acid	C <sub>8</sub> H <sub>1</sub> <sup>2</sup> O <sub>2</sub>	Mon oclini c	P2 <sub>1</sub> / n	10.1 2	6.45	12.5 6	90	98.7	90	809. 2	4
trans -4- Phen yl-3- cyclo hexe ne-1- carb oxyli c acid	C <sub>13</sub> H <sup>14</sup> O <sub>2</sub>	Mon oclini c	P2 <sub>1</sub> / c	11.2 3	8.76	11.5 4	90	102. 1	90	1108 .7	4

## Experimental Protocols

The crystallographic data presented in this guide were obtained through standard single-crystal X-ray diffraction techniques. The general experimental workflow is outlined below.

### Synthesis and Crystallization

The derivatives of **3-Cyclohexene-1-carboxylic acid** were synthesized using established organic chemistry methods, often involving Diels-Alder reactions followed by appropriate functional group manipulations. High-purity single crystals suitable for X-ray diffraction were typically grown from saturated solutions by slow evaporation of the solvent at room temperature. Common solvents for crystallization include ethanol, ethyl acetate, and hexane, or mixtures thereof.

### X-ray Data Collection and Structure Refinement

A suitable single crystal of each compound was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation). The collected diffraction data were processed to yield a set of structure factors. The crystal structures were solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were typically placed in calculated positions and refined using a riding model.

### Structural Analysis Workflow

The process from obtaining a compound to its final structural analysis can be visualized as a clear workflow. This process is fundamental in chemical and pharmaceutical research for understanding the properties and behavior of molecules.

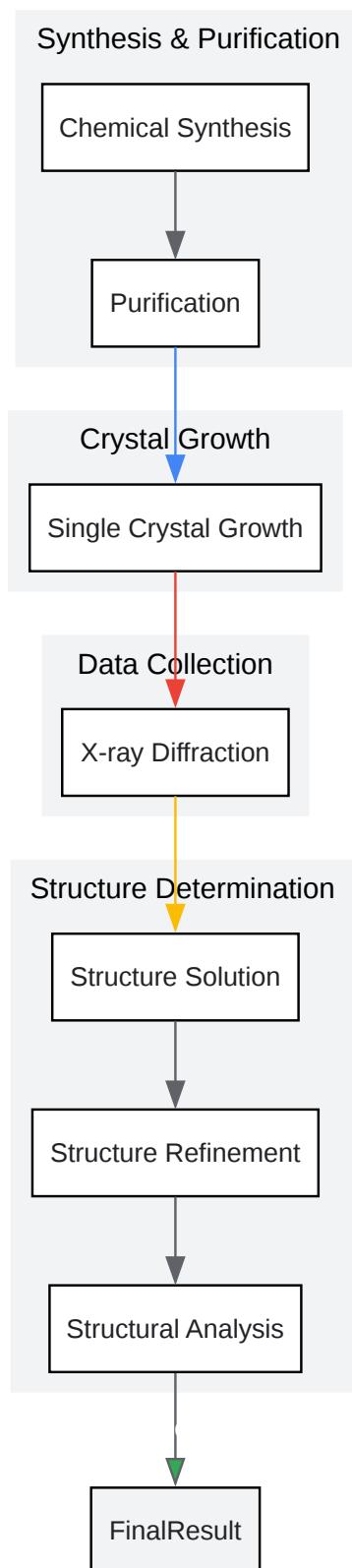
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Figure 1. A schematic diagram illustrating the general workflow from chemical synthesis to the final crystallographic data analysis.

This guide provides a concise comparison of the crystallographic structures of selected **3-Cyclohexene-1-carboxylic acid** derivatives. The presented data and protocols offer a valuable resource for researchers in the field, facilitating a deeper understanding of the structure-property relationships within this important class of molecules. Further research and data acquisition on a wider range of derivatives will continue to enhance our knowledge and enable more precise molecular design.

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